Lupan-3beta,20-diol

Catalog No.
S3618995
CAS No.
7788-20-7
M.F
C30H52O2
M. Wt
444.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lupan-3beta,20-diol

CAS Number

7788-20-7

Product Name

Lupan-3beta,20-diol

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

InChI

InChI=1S/C30H52O2/c1-25(2)21-12-16-30(8)22(28(21,6)15-13-23(25)31)10-9-20-24-19(26(3,4)32)11-14-27(24,5)17-18-29(20,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21+,22-,23+,24-,27-,28+,29-,30-/m1/s1

InChI Key

YDNYDUBBAZTLTQ-LIVJDELJSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(C)(C)O

Lupan-3beta,20-diol is a pentacyclic triterpenoid characterized by its molecular formula C30H52O2C_{30}H_{52}O_2 and a molecular weight of approximately 444.74 Daltons. This compound is derived from lupane, where the hydrogen atoms at the 3β and 20 positions are replaced by hydroxyl groups, making it a diol. The structural configuration of lupan-3beta,20-diol contributes to its distinct chemical properties and biological activities, which are of significant interest in various fields of research, including pharmacology and biochemistry .

Lupan-3beta,20-diol is synthesized through enzymatic reactions involving lupan-3beta,20-diol synthase, an enzyme that catalyzes the conversion of (S)-2,3-epoxysqualene into lupan-3beta,20-diol in the presence of water. The reaction can be summarized as follows:

(S)2,3epoxysqualene+H2Olupan 3beta 20 diol(S)-2,3-epoxysqualene+H_2O\rightarrow \text{lupan 3beta 20 diol}

This reaction highlights the role of lupan-3beta,20-diol synthase in the biosynthetic pathway of triterpenoids . Additionally, lupan-3beta,20-diol can undergo further transformations to yield other biologically active compounds or derivatives.

Lupan-3beta,20-diol exhibits several biological activities, including anti-inflammatory and antioxidant properties. Research indicates that compounds within the triterpenoid class can modulate various biological pathways, potentially affecting cell proliferation and apoptosis. These properties make lupan-3beta,20-diol a candidate for therapeutic applications in treating diseases related to oxidative stress and inflammation .

The synthesis of lupan-3beta,20-diol can be achieved through both natural extraction from plant sources and synthetic routes.

  • Natural Extraction: Lupan-3beta,20-diol can be isolated from various plants known to produce triterpenoids.
  • Enzymatic Synthesis: As mentioned earlier, the enzyme lupan-3beta,20-diol synthase facilitates the conversion of squalene derivatives into lupan-3beta,20-diol.
  • Chemical Synthesis: Laboratory methods may involve multi-step organic synthesis techniques that manipulate precursor compounds to yield lupan-3beta,20-diol.

Lupan-3beta,20-diol has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting inflammatory diseases or cancer.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare formulations.
  • Nutraceuticals: The compound may be explored for dietary supplements aimed at improving health outcomes related to oxidative stress .

Research on the interaction of lupan-3beta,20-diol with various biological targets is ongoing. Studies suggest that it may interact with specific enzymes and receptors involved in inflammatory responses and cell signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits .

Lupan-3beta,20-diol shares structural similarities with other triterpenoids. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
LupeolSimilar backboneLacks hydroxyl groups at 3β and 20
BetulinSimilar backboneDifferent functional groups
Oleanolic AcidSimilar backboneDifferent hydroxyl positions
Ursolic AcidSimilar backboneDifferent functional groups

Lupan-3beta,20-diol is unique due to its specific hydroxyl substitutions at the 3β and 20 positions which influence its biological activity and potential applications compared to these similar compounds .

XLogP3

8.4

Wikipedia

Lupan-3beta,20-diol

Dates

Last modified: 02-18-2024

Explore Compound Types